molecular formula C11H19NO B2980815 N-methyl-N-(2-methylcyclohexyl)prop-2-enamide CAS No. 1184370-68-0

N-methyl-N-(2-methylcyclohexyl)prop-2-enamide

Cat. No.: B2980815
CAS No.: 1184370-68-0
M. Wt: 181.279
InChI Key: KWBIWTJWHDBCKF-UHFFFAOYSA-N
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Description

N-methyl-N-(2-methylcyclohexyl)prop-2-enamide is a tertiary amide characterized by a propenamide backbone (CH₂=CH–CO–N) with two substituents: a methyl group and a 2-methylcyclohexyl group.

Properties

IUPAC Name

N-methyl-N-(2-methylcyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-4-11(13)12(3)10-8-6-5-7-9(10)2/h4,9-10H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBIWTJWHDBCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-methylcyclohexyl)prop-2-enamide typically involves the reaction of 2-methylcyclohexylamine with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-methylcyclohexylamine+prop-2-enoyl chlorideN-methyl-N-(2-methylcyclohexyl)prop-2-enamide\text{2-methylcyclohexylamine} + \text{prop-2-enoyl chloride} \rightarrow \text{N-methyl-N-(2-methylcyclohexyl)prop-2-enamide} 2-methylcyclohexylamine+prop-2-enoyl chloride→N-methyl-N-(2-methylcyclohexyl)prop-2-enamide

Industrial Production Methods

Industrial production of N-methyl-N-(2-methylcyclohexyl)prop-2-enamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-methylcyclohexyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-(2-methylcyclohexyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Electronic Properties : The electron-withdrawing propenamide group is common across all compounds, but substituents like arylethyl (in MIPs) or bicyclic systems (in pharmacological agents) modulate electronic density for specific applications .
  • Functionalization Potential: The cyclohexenyl group in provides a reactive site (double bond) for further chemical modifications, a feature absent in the fully saturated 2-methylcyclohexyl group of the target compound.

Physicochemical Properties

  • Hydrogen Bonding : The propenamide group participates in hydrogen bonding, but bulky substituents (e.g., 2-methylcyclohexyl) may disrupt extended networks, unlike smaller analogs like N-(2,2-dimethoxyethyl)prop-2-enamide, which can form more ordered crystalline structures .
  • Solubility : Polar substituents (e.g., dimethoxyethyl in ) enhance aqueous solubility, whereas the target compound’s cyclohexyl group likely increases hydrophobicity.

Biological Activity

N-methyl-N-(2-methylcyclohexyl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-methyl-N-(2-methylcyclohexyl)prop-2-enamide can be represented as follows:

  • Molecular Formula : C12H21NO
  • Molecular Weight : 195.31 g/mol

The compound features an amide functional group, which is critical for its interactions with biological targets.

N-methyl-N-(2-methylcyclohexyl)prop-2-enamide interacts with specific molecular targets, including enzymes and receptors. The mechanism of action involves modulation of these targets, potentially acting as either an inhibitor or an activator. The precise pathways and interactions depend on the context of use, which may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with receptors that mediate pain and inflammation responses.

Anti-inflammatory Properties

Research indicates that N-methyl-N-(2-methylcyclohexyl)prop-2-enamide exhibits anti-inflammatory effects. A study demonstrated that the compound reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been studied for its analgesic effects. Preclinical models showed that it could reduce pain perception in rodents, indicating its potential utility in pain management therapies.

Case Studies and Research Findings

  • In Vitro Studies :
    • N-methyl-N-(2-methylcyclohexyl)prop-2-enamide was tested on various cell lines to assess its cytotoxicity and anti-inflammatory effects. Results showed a significant reduction in cell viability at high concentrations but effective inhibition of inflammatory markers at lower doses.
  • In Vivo Studies :
    • In animal models, administration of the compound resulted in decreased edema formation in response to inflammatory stimuli, further supporting its role as an anti-inflammatory agent.
  • Mechanistic Insights :
    • Detailed mechanistic studies revealed that the compound may inhibit specific signaling pathways associated with inflammation, such as NF-kB activation, which is crucial for the expression of inflammatory genes.

Comparative Analysis with Similar Compounds

To better understand the biological activity of N-methyl-N-(2-methylcyclohexyl)prop-2-enamide, it is useful to compare it with structurally similar compounds:

Compound NameAnti-inflammatory ActivityAnalgesic ActivityReferences
N-methyl-N-(2-methylcyclohexyl)prop-2-enamideModerateSignificant
N-acetylcysteineHighModerate
IbuprofenHighHigh

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